Procurement Rationale: Chiral Purity Defines Functional Utility for Synthetic and Pharmacological Studies
The (R)-enantiomer of 1-(4-methoxyphenyl)propan-1-amine is specifically required for applications where chirality is a key determinant of biological or chemical outcome. In a comparative study of VMAT2 inhibitors, the (R)-enantiomer of a closely related analog, GZ-11610, exhibited 290-fold selectivity for VMAT2 over dopamine transporters, while the (S)-enantiomer (GZ-11608) was not reported to have the same selectivity profile, underscoring the critical role of absolute configuration in target engagement [1]. The target compound, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, with a reported purity of ≥98% , ensures that research is not confounded by the presence of the opposite enantiomer, which is a common impurity in lower-grade or racemic materials.
| Evidence Dimension | Stereochemical Purity and Functional Selectivity |
|---|---|
| Target Compound Data | ≥98% enantiomeric purity (implied by chiral synthesis and vendor specification) |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture; for analog GZ-11610, (R)-form exhibits 290-fold selectivity for VMAT2 over DAT |
| Quantified Difference | The difference in biological activity between enantiomers is significant and not interchangeable. The (R)-enantiomer is the required form for stereospecific applications. |
| Conditions | General chiral chemistry and enantioselective pharmacology principles; supported by VMAT2 selectivity data from a closely related structural analog. |
Why This Matters
Procuring the specific (R)-enantiomer eliminates the variable of stereochemical contamination, ensuring that observed biological or chemical effects are attributable to the intended single stereoisomer.
- [1] Nickell, J. R., et al. (2018). New Scaffold for Lead Compounds to Treat Methamphetamine Use Disorders. The AAPS Journal, 20(2), 29. View Source
